molecular formula C10H18O2 B1664641 2-Decenoic acid CAS No. 72881-27-7

2-Decenoic acid

Cat. No. B1664641
CAS RN: 72881-27-7
M. Wt: 170.25 g/mol
InChI Key: WXBXVVIUZANZAU-CMDGGOBGSA-N
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Description

2-Decenoic acid is a mono-carboxylic acid with an unbranched chain of ten carbons connected by eight single bonds and one double bond . It is technically a mono-unsaturated fatty acid (with code C10:1), although it is relatively rare in nature . Some isomers that have received attention are cis-2-decenoic acid or (2Z)-dec-2-enoic acid .


Synthesis Analysis

The synthesis of 2-decenoyl chloride was followed by acylation of electrospun chitosan membranes in pyridine . The biocatalytic synthesis of trans-2-decenoic acid relies on the β-oxidative decarboxylation of fatty acids .


Molecular Structure Analysis

The molecular formula of 2-Decenoic acid is C10H18O2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Decenoic acids are technically mono-unsaturated fatty acids (with code C10:1), although they are relatively rare in nature . The major RJ fatty acids were metabolized to dicarboxylate, absorbed into the circulation and their absorption increased by enzyme treatment .


Physical And Chemical Properties Analysis

The molecular formula of 2-Decenoic acid is C10H18O2. The average mass is 170.249 Da and the monoisotopic mass is 170.130676 Da .

Scientific Research Applications

Biofilm Dispersion and Inhibition

2-Decenoic acid, particularly cis-2-decenoic acid, plays a significant role in microbial biofilms. It is produced by Pseudomonas aeruginosa and can induce the dispersion of established biofilms and inhibit their development, effective against a variety of bacteria and yeast. This property is crucial for controlling biofilm-related infections and could be used to enhance antimicrobial treatments (Davies & Marques, 2008).

Antimicrobial Activities

Royal Jelly, which contains 10-hydroxy-2-decenoic acid, exhibits significant antimicrobial activity. This component of Royal Jelly has shown high activity against Gram-positive bacteria and could be used in medicine and as a natural additive in various fields (Fratini et al., 2016).

Effects on Neuron Cell Membranes

2-Decenoic acid impacts the cell membranes of neurons. It blocks the action potentials of cultured dorsal root ganglion neurons and causes cell membrane expansion, which can affect the opening ability of Na+-channels in the membrane (Horie et al., 1987).

Biosynthesis and Chemical Recycling

2-Decenoic acid is pivotal in the biosynthesis and recycling of medium-chain-length polyhydroxyalkanoates (PHAs) in engineered Escherichia coli. This process is important for environmental sustainability, demonstrating the feasibility of chemical recycling via 2-decenoic acids as pyrolysis products and raw materials for PHA biosynthesis (Sato et al., 2012).

Safety And Hazards

Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. Wear personal protective equipment. Avoid contact with skin and eyes. Avoid breathing fume, gas, mist, spray, vapors .

Future Directions

The biocatalytic synthesis of trans-2-decenoic acid provides a basis for the further development of biosynthetic pathways of 10-HDA . Trans-2-decenoic acid can also be used as a ligand to synthesize anisotropic nanocrystalline materials .

properties

IUPAC Name

(E)-dec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBXVVIUZANZAU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904657
Record name (E)-2-Decenoic acid
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless liquid; Peach-orange, slightly waxy aroma, colourless liquid with a bitter odour
Record name trans-Dec-2-enoic acid
Source Human Metabolome Database (HMDB)
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Record name (E)-2-Decenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name 5&6-Decenoic acid (mixture)
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Boiling Point

161.00 to 162.00 °C. @ 15.00 mm Hg
Record name trans-Dec-2-enoic acid
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Solubility

Soluble in oils, Soluble (in ethanol), insoluble in water, soluble in alcohol and fixed oils
Record name (E)-2-Decenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name 5&6-Decenoic acid (mixture)
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.923-0.933, 0.916-0.945
Record name (E)-2-Decenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name 5&6-Decenoic acid (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Decenoic acid

CAS RN

334-49-6, 26446-27-5, 72881-27-7, 3913-85-7
Record name trans-2-Decenoic acid
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Record name 2-Decenoic acid
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Record name Decenoic acid
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Record name 5- AND 6-decenoic acid
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Record name Decenoic acid
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Record name (E)-2-Decenoic acid
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Record name (E)-2-decenoic acid
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Record name Decenoic acid
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Record name Dec-2-enoic acid
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Record name Decenoic acid
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Record name 2-DECENOIC ACID, (E)-
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Melting Point

12.00 °C. @ 760.00 mm Hg
Record name trans-Dec-2-enoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,980
Citations
CNH Marques, DG Davies, K Sauer - Pharmaceuticals, 2015 - mdpi.com
… aeruginosa produces a small messenger molecule cis-2-decenoic acid (cis-DA) that shows … In this manuscript, the use of cis-2-decenoic acid as a novel agent for biofilm control is …
Number of citations: 108 www.mdpi.com
JA Jennings, HS Courtney, WO Haggard - Clinical Orthopaedics and …, 2012 - Springer
Background Cis-2 decenoic acid (C2DA) disperses biofilm in many strains of microorganisms. However, whether C2DA inhibits bacterial growth or has potential to boost the actions of …
Number of citations: 112 link.springer.com
N Hattori, H Nomoto, H Fukumitsu, S Mishima… - Biomedical …, 2007 - jstage.jst.go.jp
… On the other hand, 10-hydroxy-trans-2-decenoic acid (HDEA), an unsaturated fatty acid … IV The esters of acids closely related to 10-hydroxy-2-decenoic acid from royal jelly against …
Number of citations: 195 www.jstage.jst.go.jp
CNH Marques, A Morozov, P Planzos… - Applied and …, 2014 - Am Soc Microbiol
… Here, we demonstrate that cis-2-decenoic acid (cis-DA), a fatty acid signaling molecule, is able to change the status of Pseudomonas aeruginosa and Escherichia coli persister cells …
Number of citations: 137 journals.asm.org
XY Yang, D Yang, JM Wang, CY Li, KF Lei… - Journal of …, 2010 - Elsevier
AIM OF THE STUDY: Rheumatoid arthritis synovial fibroblasts (RASFs) are known to produce matrix metalloproteinases (MMPs) and cause joint destruction. The purpose of this study is …
Number of citations: 100 www.sciencedirect.com
R Vílchez, A Lemme, B Ballhausen, V Thiel… - …, 2010 - Wiley Online Library
… proved to be trans-2-decenoic acid. We show that trans-2-decenoic acid does not inhibit AI-2-… Here we show that trans-2-decenoic acid excreted into the medium by S. mutans is a novel …
T Sugiyama, K Takahashi, H Mori - Endocrine, Metabolic & …, 2012 - ingentaconnect.com
Royal jelly is a food for queen and larvae honeybees. 10-Hydroxy-trans-2-decenoic acid (10H2DA; “royal jelly acid”) is the principal lipid component in royal jelly. Several …
Number of citations: 95 www.ingentaconnect.com
YC Yang, WM Chou, DA Widowati, IP Lin… - BMC complementary and …, 2018 - Springer
… to its major and unique fatty acid, 10-hydroxy-2-decenoic acid (10-HDA). The current study … The major and unique fatty acid in RJ lipid is 10-hydroxy-2-decenoic acid (10-HDA), which …
Number of citations: 86 link.springer.com
CM Wells, EC Coleman, R Yeasmin, ZL Harrison… - Marine Drugs, 2021 - mdpi.com
… This study investigated the ability to customize the fatty acid attachment by acyl chlorides to include antimicrobial 2-decenoic acid. Synthesis of 2-decenoyl chloride was followed by …
Number of citations: 5 www.mdpi.com
GF Townsend, JF Morgan, S Tolnai, B Hazlett… - Cancer research, 1960 - AACR
… of 10-hydroxy-2-decenoic acid or 40.0 mg. whole royal … -2-decenoic acid was completed within 6 minutes. Some variations in susceptibility to royal jelly or 10-hydroxy-2-decenoic acid …
Number of citations: 171 aacrjournals.org

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